Cas no 1822801-97-7 (4-BENZYL-4,8-DIAZASPIRO[2.6]NONANE 2HCL)
![4-BENZYL-4,8-DIAZASPIRO[2.6]NONANE 2HCL structure](https://ja.kuujia.com/scimg/cas/1822801-97-7x500.png)
4-BENZYL-4,8-DIAZASPIRO[2.6]NONANE 2HCL 化学的及び物理的性質
名前と識別子
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- 4-BENZYL-4,8-DIAZASPIRO[2.6]NONANE 2HCL
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- インチ: 1S/C14H20N2.ClH/c1-2-5-13(6-3-1)11-16-10-4-9-15-12-14(16)7-8-14;/h1-3,5-6,15H,4,7-12H2;1H
- InChIKey: WEATZPWTGNGNOX-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1)N1CCCNCC21CC2.Cl
4-BENZYL-4,8-DIAZASPIRO[2.6]NONANE 2HCL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM212211-1g |
4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride |
1822801-97-7 | 97% | 1g |
$*** | 2023-03-30 | |
1PlusChem | 1P020LBI-250mg |
4-BENZYL-4,8-DIAZASPIRO[2.6]NONANE 2HCL |
1822801-97-7 | 95% | 250mg |
$1179.00 | 2024-06-18 | |
1PlusChem | 1P020LBI-1g |
4-BENZYL-4,8-DIAZASPIRO[2.6]NONANE 2HCL |
1822801-97-7 | 95% | 1g |
$1981.00 | 2024-06-18 | |
1PlusChem | 1P020LBI-100mg |
4-BENZYL-4,8-DIAZASPIRO[2.6]NONANE 2HCL |
1822801-97-7 | 95% | 100mg |
$609.00 | 2024-06-18 | |
Chemenu | CM212211-1g |
4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride |
1822801-97-7 | 97% | 1g |
$965 | 2021-08-04 | |
Crysdot LLC | CD12103139-1g |
4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride |
1822801-97-7 | 97% | 1g |
$1024 | 2024-07-24 | |
abcr | AB576796-100mg |
4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride; . |
1822801-97-7 | 100mg |
€845.80 | 2024-08-02 |
4-BENZYL-4,8-DIAZASPIRO[2.6]NONANE 2HCL 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
4-BENZYL-4,8-DIAZASPIRO[2.6]NONANE 2HCLに関する追加情報
Introduction to 4-BENZYL-4,8-DIAZASPIRO[2.6]NONANE 2HCL (CAS No. 1822801-97-7)
4-BENZYL-4,8-DIAZASPIRO[2.6]NONANE 2HCL, identified by its Chemical Abstracts Service (CAS) number 1822801-97-7, is a significant compound in the realm of medicinal chemistry and pharmacology. This spirocyclic diamine derivative has garnered attention due to its unique structural framework and potential biological activities. The presence of a benzyl group and the spirocyclic arrangement contribute to its distinct chemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of 4-benzyl-4,8-diazaspiro[2.6]nonane 2HCl features a spiro center connecting two bicyclic systems: a piperazine ring and a cyclohexane ring. This spiro configuration introduces rigidity to the molecule, which can influence its binding affinity and metabolic stability. The benzyl substituent at the 4-position further enhances the compound's lipophilicity, potentially improving its cell membrane permeability—a crucial factor for drug bioavailability.
In recent years, spirocyclic compounds have been extensively studied for their pharmacological potential. The nitrogen-rich core of 4-benzyl-4,8-diazaspiro[2.6]nonane 2HCl resembles scaffolds found in several bioactive molecules, including neurotransmitter receptor modulators and antiviral agents. Preliminary studies suggest that this compound may exhibit properties relevant to central nervous system (CNS) disorders, such as modulation of serotonin or dopamine pathways.
One of the most compelling aspects of 4-benzyl-4,8-diazaspiro[2.6]nonane 2HCl is its synthetic accessibility. The spirocyclic core can be constructed through well-established organic reactions, such as intramolecular cyclization of appropriately substituted precursors. This synthetic tractability makes it an attractive candidate for medicinal chemists aiming to derivatize the molecule and explore structure-activity relationships (SAR). Additionally, the chloride salt form (2HCl) enhances solubility in aqueous media, facilitating in vitro and in vivo experimentation.
Current research in the field of spirocyclic diamines has revealed promising results in several therapeutic areas. For instance, related compounds have shown efficacy in preclinical models of depression and anxiety by interacting with serotonin receptors. The structural motif of 4-benzyl-4,8-diazaspiro[2.6]nonane 2HCl shares similarities with known active pharmaceutical ingredients (APIs), suggesting that it could serve as a lead compound for drug development.
The benzyl group in 4-benzyl-4,8-diazaspiro[2.6]nonane 2HCl also plays a critical role in determining its pharmacokinetic profile. Benzyl-substituted molecules often exhibit enhanced metabolic stability due to the protection offered by the aromatic ring against enzymatic degradation. This characteristic could be particularly advantageous for drugs requiring longer half-lives or multiple daily dosing regimens.
Advanced computational methods have been employed to investigate the binding interactions of 4-benzyl-4,8-diazaspiro[2.6]nonane 2HCl with biological targets. Molecular docking studies indicate that this compound may bind to proteins involved in neural signaling pathways, providing a rational basis for its potential CNS activity. Furthermore, quantum mechanical calculations have been used to predict its electronic properties, which could guide further modifications aimed at optimizing potency and selectivity.
The synthesis of 4-benzyl-4,8-diazaspiro[2.6]nonane 2HCl involves multiple steps, including formation of the spirocyclic core followed by functionalization with the benzyl group and conversion to the hydrochloride salt. Recent advances in catalytic methods have streamlined these processes, reducing reaction times and improving yields. Such improvements are essential for scalability and cost-effectiveness in drug development programs.
In conclusion, 4-benzyl-4,8-diazaspiro[2.6]nonane 2HCL (CAS No. 1822801-97-7) represents a promising candidate for further pharmacological investigation. Its unique structural features, combined with synthetic feasibility and potential biological activity, make it a valuable asset in medicinal chemistry research. As our understanding of neural pathways continues to evolve, compounds like this may emerge as key players in the development of novel therapeutics for neurological disorders.
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